molecular formula C14H20N4O2 B11782682 (3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine

(3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11782682
M. Wt: 276.33 g/mol
InChI Key: BTHBUHGCSXSDQC-UHFFFAOYSA-N
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Description

(3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 3,4-diethoxybenzaldehyde with 1-methyl-1H-1,2,4-triazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

(3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • (1-Methyl-1H-1,2,4-triazol-3-yl)methanol

Uniqueness

(3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

(3,4-diethoxyphenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C14H20N4O2/c1-4-19-11-7-6-10(8-12(11)20-5-2)13(15)14-16-9-18(3)17-14/h6-9,13H,4-5,15H2,1-3H3

InChI Key

BTHBUHGCSXSDQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=NN(C=N2)C)N)OCC

Origin of Product

United States

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